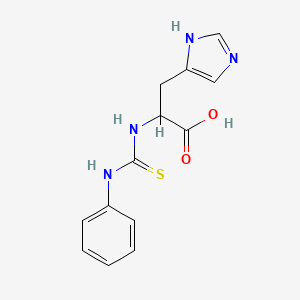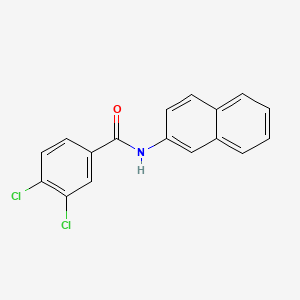![molecular formula C20H18N2O4S B3892736 5-[1-(5-phenoxy-2-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3892736.png)
5-[1-(5-phenoxy-2-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide
説明
5-[1-(5-phenoxy-2-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide is a synthetic compound that has been studied for its potential applications in scientific research. This molecule is also known as PHT-427 and has been shown to have promising effects in various research studies.
科学的研究の応用
PHT-427 has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by targeting a specific protein known as Akt. Akt is a protein that is involved in cell survival and proliferation, and its overexpression has been linked to various types of cancer. PHT-427 has been shown to inhibit the activity of Akt, leading to the death of cancer cells.
作用機序
PHT-427 works by inhibiting the activity of Akt, a protein that is involved in cell survival and proliferation. Akt is activated by various growth factors and cytokines, and its overexpression has been linked to various types of cancer. PHT-427 binds to Akt and inhibits its activity, leading to the death of cancer cells.
Biochemical and Physiological Effects:
PHT-427 has been shown to have promising effects in various research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, PHT-427 has been shown to induce apoptosis, or programmed cell death, in cancer cells. PHT-427 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of using PHT-427 in lab experiments is its specificity for Akt. PHT-427 has been shown to selectively inhibit Akt without affecting other proteins in the cell. This specificity makes it a valuable tool for studying the role of Akt in cancer and other diseases. However, one limitation of using PHT-427 is its potential toxicity. PHT-427 has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of PHT-427 in scientific research. One direction is the development of new cancer therapies based on PHT-427. PHT-427 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may lead to the development of more effective cancer treatments. Another direction is the study of Akt in other diseases. Akt has been implicated in various diseases, including diabetes and neurodegenerative diseases, and PHT-427 may be a valuable tool for studying its role in these diseases. Finally, the development of new Akt inhibitors based on PHT-427 may lead to the development of more effective and selective therapies for cancer and other diseases.
特性
IUPAC Name |
5-[1-(5-phenoxyfuran-2-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c21-19(23)17-10-9-16(27-17)14-7-4-12-22(14)20(24)15-8-11-18(26-15)25-13-5-2-1-3-6-13/h1-3,5-6,8-11,14H,4,7,12H2,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDCIMCRPZENHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(O2)OC3=CC=CC=C3)C4=CC=C(S4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-3-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3892661.png)

![5-amino-3-[2-(3-chlorophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3892669.png)
![5-amino-3-[1-cyano-2-(2,4-dimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3892672.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(4-fluorophenyl)acetamide](/img/structure/B3892680.png)
![4-methoxy-3-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3892694.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3892702.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B3892726.png)
![{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid](/img/structure/B3892733.png)
![4-benzyl-3-{2-[4-(ethylsulfonyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B3892742.png)
![5-amino-3-[1-cyano-2-(2,5-dimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3892747.png)

![4-[4-(3,4-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3892767.png)